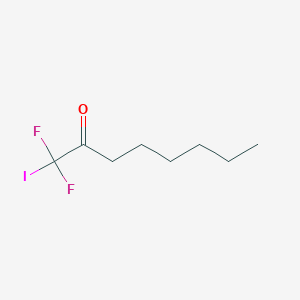
2-Octanone, 1,1-difluoro-1-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octanone, 1,1-difluoro-1-iodo- is an organic compound with the molecular formula C8H13F2IO. This compound is characterized by the presence of a ketone group (octanone), two fluorine atoms, and one iodine atom attached to the first carbon atom. It is a specialized chemical used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanone, 1,1-difluoro-1-iodo- typically involves the introduction of fluorine and iodine atoms into the octanone structure. One common method is the halogenation of 2-octanone using reagents such as iodine and fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of 2-Octanone, 1,1-difluoro-1-iodo- may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Octanone, 1,1-difluoro-1-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ketone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Addition Reactions: The fluorine atoms can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents like acetone.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted octanone derivatives.
Oxidation: Formation of 2-octanoic acid.
Reduction: Formation of 2-octanol.
Scientific Research Applications
2-Octanone, 1,1-difluoro-1-iodo- is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Octanone, 1,1-difluoro-1-iodo- involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the fluorine and iodine atoms can engage in halogen bonding and substitution reactions. These interactions influence the compound’s reactivity and its effects on biological systems and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Octanone, 1,1-difluoro-1-chloro-
- 2-Octanone, 1,1-difluoro-1-bromo-
- 2-Octanone, 1,1,1-trifluoro-
Uniqueness
2-Octanone, 1,1-difluoro-1-iodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties such as higher reactivity and specific interactions with other molecules. The combination of these halogens in the same molecule is less common compared to other halogenated octanones, making it a valuable compound for specialized applications.
Properties
CAS No. |
150542-10-2 |
|---|---|
Molecular Formula |
C8H13F2IO |
Molecular Weight |
290.09 g/mol |
IUPAC Name |
1,1-difluoro-1-iodooctan-2-one |
InChI |
InChI=1S/C8H13F2IO/c1-2-3-4-5-6-7(12)8(9,10)11/h2-6H2,1H3 |
InChI Key |
ZWLYSPMZQNNVAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(F)(F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
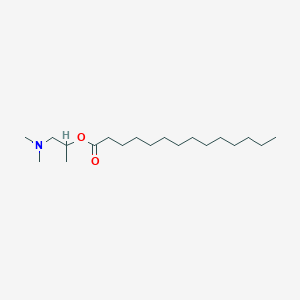
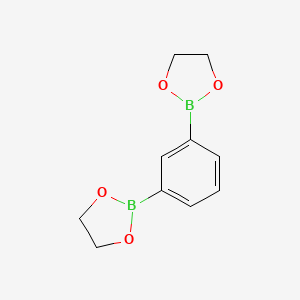
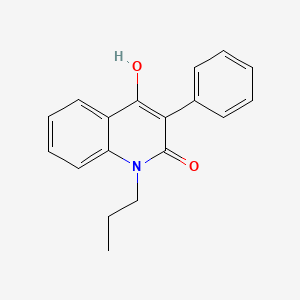
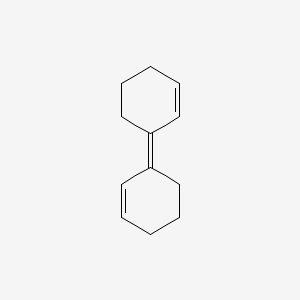

![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
